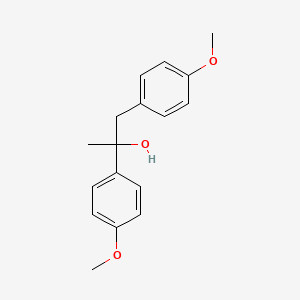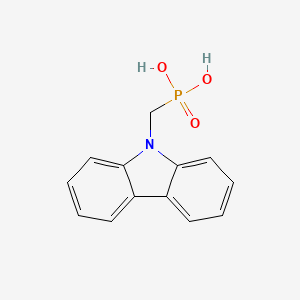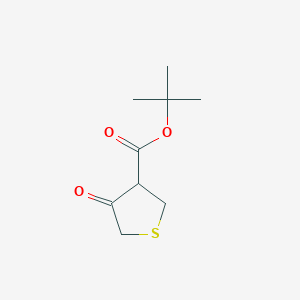
tert-Butyl 4-oxothiolane-3-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-oxothiolane-3-carboxylate (OTC) is a chemical compound that has gained significant attention in scientific research in recent years. OTC is a versatile molecule that has been used in various fields, including medicinal chemistry, organic synthesis, and drug discovery.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-oxothiolane-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antitumor activity, inhibits the growth of cancer cells, and induces apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory activity and may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-oxothiolane-3-carboxylate has several advantages for lab experiments, including its versatility as a building block for the synthesis of various bioactive molecules. This compound is also readily available and can be synthesized in high yields and purity. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of tert-Butyl 4-oxothiolane-3-carboxylate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore the use of this compound as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. Additionally, the synthesis of this compound analogs may lead to the discovery of new bioactive molecules with improved properties.
Conclusion
In conclusion, this compound is a versatile molecule that has gained significant attention in scientific research in recent years. This compound has been used in various fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound has several biochemical and physiological effects, including antitumor and antimicrobial activity, as well as anti-inflammatory properties. While this compound has limitations, further research may lead to the discovery of new bioactive molecules with improved properties.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-oxothiolane-3-carboxylate has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. This compound is an important building block for the synthesis of various bioactive molecules, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been used as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 4-oxothiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-9(2,3)12-8(11)6-4-13-5-7(6)10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUNFQWPOFSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701782 | |
| Record name | tert-Butyl 4-oxothiolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797038-38-1 | |
| Record name | tert-Butyl 4-oxothiolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



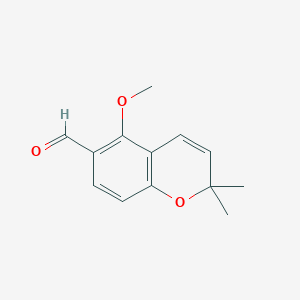

![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)


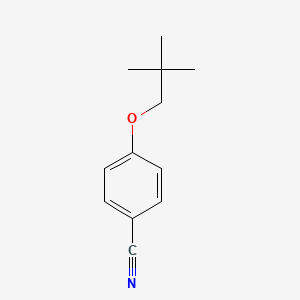
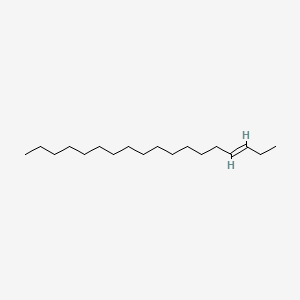


![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)
